Dechloroethyl phosphoramide mustard

DNA damage mechanism interstrand cross-links alkylating agents

Dechloroethyl phosphoramide mustard (dePM; CAS not universally assigned; molecular formula C₂H₈ClN₂O₂P; molecular weight 158.52 g/mol) is a monofunctional alkylating agent belonging to the phosphoramide mustard class. It is the N-dechloroethylated metabolite of the clinical prodrugs cyclophosphamide and ifosfamide, formed via cytochrome P450-mediated side-chain cleavage (predominantly CYP3A4 and CYP2B6).

Molecular Formula C2H8ClN2O2P
Molecular Weight 158.52 g/mol
Cat. No. B1258332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDechloroethyl phosphoramide mustard
Synonymsdechloroethyl phosphoramide mustard
dePM compound
Molecular FormulaC2H8ClN2O2P
Molecular Weight158.52 g/mol
Structural Identifiers
SMILESC(CCl)NP(=O)(N)O
InChIInChI=1S/C2H8ClN2O2P/c3-1-2-5-8(4,6)7/h1-2H2,(H4,4,5,6,7)
InChIKeyXECSHQDXZGWIQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dechloroethyl Phosphoramide Mustard (dePM): Identity, Classification, and Procurement-Relevant Characteristics


Dechloroethyl phosphoramide mustard (dePM; CAS not universally assigned; molecular formula C₂H₈ClN₂O₂P; molecular weight 158.52 g/mol) is a monofunctional alkylating agent belonging to the phosphoramide mustard class [1]. It is the N-dechloroethylated metabolite of the clinical prodrugs cyclophosphamide and ifosfamide, formed via cytochrome P450-mediated side-chain cleavage (predominantly CYP3A4 and CYP2B6) [2]. Unlike the therapeutically active bifunctional metabolite phosphoramide mustard (PM), dePM possesses only a single 2-chloroethyl arm capable of alkylating DNA, rendering it incapable of forming DNA interstrand cross-links [3]. It exists as a stable research compound typically supplied at ≥95% purity for in vitro mechanistic studies, mutagenesis assays, and metabolic pathway investigations [1].

Monofunctional alkylation probe (single chloroethyl arm)
Isolates mono-adduct damage without cross-link confounding
Mutagenesis assay fit: single-base substitution spectrum
Metabolic pathway studies (N-dechloroethylation route)

Why Phosphoramide Mustard (PM) Cannot Substitute for Dechloroethyl Phosphoramide Mustard in Mechanistic Studies


Phosphoramide mustard (PM) and dechloroethyl phosphoramide mustard (dePM) are produced simultaneously during cyclophosphamide metabolism, yet their DNA-damage profiles are mechanistically incompatible for purposes of experimental substitution [1]. PM is a bifunctional alkylator that generates DNA interstrand cross-links, intrastrand cross-links, and DNA-protein cross-links; dePM is strictly monofunctional and generates mono-alkylated DNA adducts without cross-linking capacity [2]. The two compounds induce qualitatively different mutation spectra—PM predominantly causes tandem and clustered mutations at specific hotspots, while dePM induces predominantly single-base substitutions at distinct sequence positions [3]. In comparative yeast toxicity models, equimolar concentrations of the monofunctional analog of activated cyclophosphamide were inactive for interstrand cross-link formation and cell killing, whereas PM was potently cytotoxic [4]. These divergent damage chemistries mean that substituting PM for dePM (or vice versa) in a mutagenesis, DNA repair, or toxicity study will interrogate fundamentally different biological endpoints and yield non-interchangeable datasets. Procurement of the correct monofunctional compound is therefore essential for studies seeking to isolate the contribution of mono-alkylation damage from cross-link-dependent effects in cyclophosphamide pharmacology and toxicology.

dePM (Monofunctional)
PM (Bifunctional)
DNA cross-linking
No interstrand cross-links
Forms interstrand & intrastrand cross-links
Mutation spectrum
Single-base substitutions; hotspots 170/171
Tandem/clustered mutations; hotspots 102/110
Repair pathway engagement
Isolates mono-alkylation repair (BER/NER)
Engages cross-link repair (Fanconi anemia, NER)

Dechloroethyl Phosphoramide Mustard: Direct Comparative Evidence Against Bifunctional Phosphoramide Mustard


Monofunctional vs. Bifunctional Mechanism: Absence of DNA Interstrand Cross-Link Formation

In a yeast model system, phosphoramide mustard (PM), the bifunctional comparator, induced significant interstrand cross-links and DNA fragmentation, whereas the monofunctional analog of activated cyclophosphamide (monofunctional 4-OOH-CP, equivalent in alkylating functionality to dePM) was completely inactive for cross-link formation at equimolar concentrations [1]. This provides direct evidence that dePM, lacking the second chloroethyl group, cannot generate the cross-links that are the hallmark of PM-mediated cytotoxicity.

Cross-link formation
Head-to-head
Monofunctional analog: no detectable interstrand cross-links
PM: significant cross-links
Confirms dePM as cross-link-free mono-alkylation control
Yeast model; equimolar concentrations
DNA damage mechanism interstrand cross-links alkylating agents

Mutagenic Potency: dePM Is Less Mutagenic Than PM on an Equimolar Basis

In a head-to-head comparison using the supF tRNA gene shuttle vector mutagenesis assay, both dePM and PM increased mutation frequency above background; however, on an equimolar basis, dePM was less mutagenic than PM [1]. Sequencing of mutant plasmids revealed that approximately 40% of dePM-induced mutant plasmids contained more than one mutation in the supF tRNA gene segment [1].

Mutagenic potency
Head-to-head
dePM less mutagenic than PM on equimolar basis; ~40% of mutant plasmids with >1 mutation
Sets baseline for mono- vs. bifunctional mutagenicity studies
supF tRNA gene shuttle vector assay
mutagenesis supF tRNA gene Ames test

Mutation Spectrum Divergence: Distinct Hotspot Profiles Between dePM and PM

Mutation spectrum analysis in the supF tRNA gene revealed that dePM and PM induce mutations at distinct sequence positions. Putative hotspots for PM included base pairs at positions 102 and 110, while hotspots for dePM included positions 170 and 171 [1]. PM induced primarily base substitutions affecting A:T and G:C base pairs with a higher proportion of tandem mutations, whereas dePM induced predominantly single-base substitutions at roughly equivalent rates at A:T and G:C pairs [1][2].

Mutation hotspots
Head-to-head
dePM hotspots at 170/171 (single-base substitutions)
PM hotspots at 102/110 (tandem/clustered)
Distinct mutational signatures define pathway-specific repair readouts
Human Ad293 cells; supF assay
mutation spectrum sequence specificity mutational hotspots

DNA Cross-Link Sequence Specificity: PM Forms Defined dG-dG Cross-Links at 5'-d(GAC)-3'

Phosphoramide mustard (PM) was found to cross-link dG to dG at a 5'-d(GAC)-3' sequence in synthetic oligonucleotide duplexes, forming a 1,3 interstrand cross-link confirmed by molecular dynamics and quantum chemistry [1]. The monofunctional dePM, by definition lacking the second alkylating moiety, does not form this cross-link. Additionally, in a G-G-C sequence context, PM (like mechlorethamine) induced intrastrand cross-links between two contiguous G residues, a damage type absent for monofunctional alkylators [2]. This provides a defined structural reference point—the 5'-d(GAC)-3' cross-link and the G-G-C intrastrand cross-link are PM-specific DNA lesions not produced by dePM.

Defined cross-link lesions
Cross-study
PM forms dG-dG interstrand cross-link at 5'-d(GAC)-3'; intrastrand cross-link at G-G-C. dePM does not.
PM provides positive-control lesions; dePM provides cross-link-free mono-adduct control
Synthetic oligonucleotide duplexes; in vitro
DNA cross-linking sequence specificity structural basis

Hydrolytic Stability: PM Stability Is pH-Dependent and Chloride-Stabilized

Phosphoramide mustard (PM) hydrolysis follows apparent first-order kinetics in sodium phosphate buffers, with rate strongly dependent on pH and temperature: slower under acidic conditions, accelerated at neutral pH where aziridinium ion formation predominates [1]. At pH 7.4, aziridinium ion formation is followed by rapid hydrolysis to monohydroxy and dihydroxy products [1]. Critically, PM was found to be stabilized by chloride ion in a concentration-dependent, linear manner via re-formation of PM from the aziridinium intermediate, and PM was significantly more stable in human plasma and 5% human serum albumin compared to aqueous buffers [1]. While this stability study was performed on PM (not dePM), the N-dechloroethylated analog dePM lacks the second chloroethyl arm that participates in aziridinium chemistry, suggesting a fundamentally different hydrolytic pathway, though direct comparative stability data for dePM vs. PM remain limited.

Stability profile
Class-level
PM hydrolysis pH-dependent, chloride-stabilized; dePM stability data limited
Stability profiles likely differ; PM handling considerations may not transfer to dePM
dePM direct stability data unavailable; review required
chemical stability hydrolysis kinetics formulation

Dechloroethyl Phosphoramide Mustard: Evidence-Backed Research and Industrial Application Scenarios


Dissecting Monofunctional vs. Bifunctional Alkylation Damage in DNA Repair Pathway Studies

For laboratories investigating the differential processing of mono-alkylated DNA adducts versus interstrand cross-links by nucleotide excision repair (NER), base excision repair (BER), or Fanconi anemia pathway components, dePM is the essential monofunctional control compound. PM produces cross-links that engage multiple repair pathways simultaneously; dePM produces only mono-adducts, enabling clean interrogation of mono-alkylation-specific repair without cross-link confounding [1]. The defined mutational hotspot differences at positions 170/171 (dePM) vs. 102/110 (PM) provide sequence-specific readouts for repair fidelity studies .

Mechanistic Toxicology: Isolating Metabolite-Specific Contributions to Cyclophosphamide Adverse Effects

Cyclophosphamide toxicity involves multiple metabolites with overlapping and distinct toxicities: PM for ovarian toxicity and DNA cross-linking, acrolein for hemorrhagic cystitis, and chloroacetaldehyde (co-produced with dePM via N-dechloroethylation) for nephrotoxicity and neurotoxicity [1]. dePM serves as a critical tool for studying the biological consequences of the N-dechloroethylation pathway independently from the activation pathway that yields PM and acrolein, enabling researchers to assign specific toxicities to specific metabolic branches [1].

Mutagenesis and Carcinogenicity Risk Assessment for Oxazaphosphorine Prodrugs

The distinct mutation spectra of dePM (predominantly single-base substitutions, hotspots at supF positions 170/171) versus PM (tandem/clustered mutations, hotspots at positions 102/110) provide complementary signatures for mutagenicity risk assessment of cyclophosphamide and ifosfamide therapy [1]. In pharmaceutical development of next-generation oxazaphosphorine prodrugs, dePM is used as a reference standard to quantify the contribution of the N-dechloroethylation pathway to overall genotoxic burden, informing structure-activity strategies to minimize this inactivation pathway [1].

Calibration Standard for Cyclophosphamide Metabolite Quantification in Pharmacokinetic Studies

Population pharmacokinetic models of high-dose cyclophosphamide (in combination with thiotepa and carboplatin) have characterized the concentration-time profiles of cyclophosphamide, 4-hydroxycyclophosphamide, 2-dechloroethylcyclophosphamide, and phosphoramide mustard (PM) in plasma [1]. dePM is structurally identical to the dechloroethylated side-chain metabolite measured as 2-dechloroethylcyclophosphamide (2-DCECP) after loss of the phosphoramide moiety, and pure dePM reference material is required for analytical method development, calibration curve generation, and cross-validation of LC-MS/MS assays for cyclophosphamide metabolite panels in clinical pharmacology laboratories [1].

Application
Selection Property
Validation Focus
Mono- vs. bifunctional DNA repair studies
Mono-alkylation probe without cross-link confound
Repair pathway specificity (BER/NER vs. Fanconi anemia)
Cyclophosphamide metabolic toxicology
N-dechloroethylation pathway tool
Metabolite-specific toxicity attribution
Mutagenicity risk assessment
Distinct mutation signature reference
Genotoxic burden from N-dechloroethylation pathway
PK metabolite panel quantification
Reference standard for dechloroethylated metabolite
LC-MS/MS assay calibration and cross-validation
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